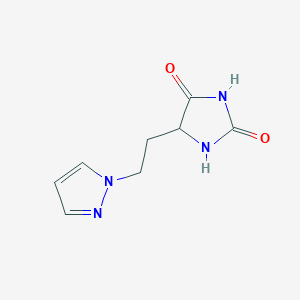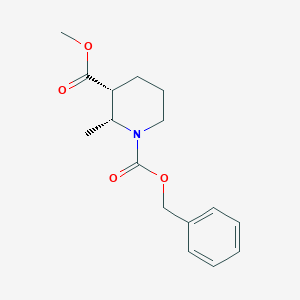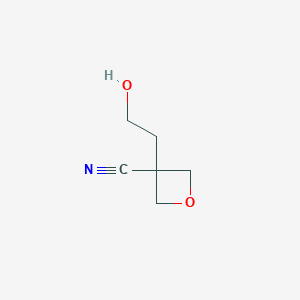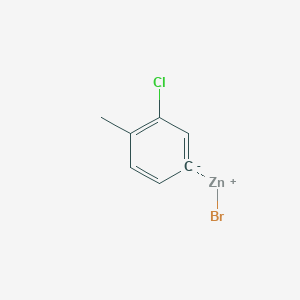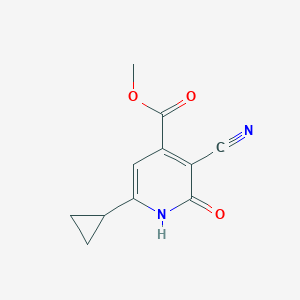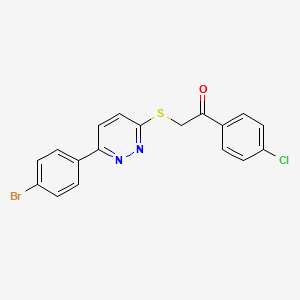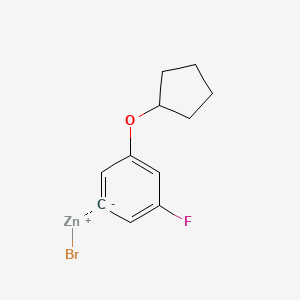
3-Cyclopentyloxy-5-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-5-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-Cyclopentyloxy-5-fluorobromobenzene+Zn→3-Cyclopentyloxy-5-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates by enabling the formation of diverse molecular structures.
Mécanisme D'action
The mechanism by which 3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the coordination of the zinc atom with the target molecule, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylzinc Bromide: Another organozinc compound used in similar types of reactions.
3,5-Difluorophenylzinc Bromide: A related compound with two fluorine atoms, offering different reactivity and selectivity.
Uniqueness
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for synthesizing specific organic molecules that may not be easily accessible using other organozinc compounds.
Propriétés
Formule moléculaire |
C11H12BrFOZn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10;;/h4,7-8,10H,1-2,5-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UUFPOQLYDMUUPS-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)OC2=CC(=C[C-]=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


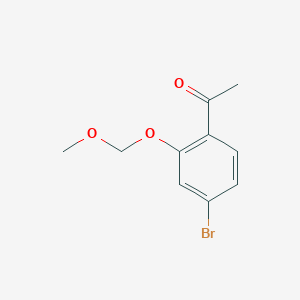
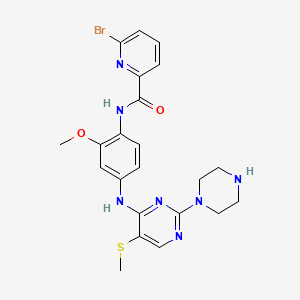
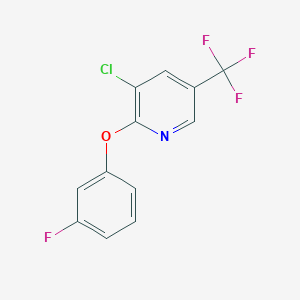
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
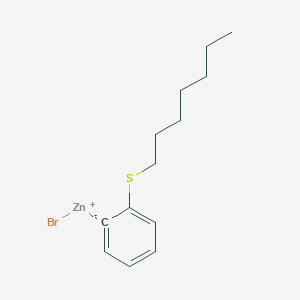
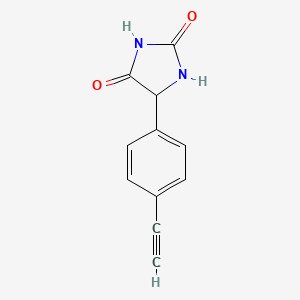
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
